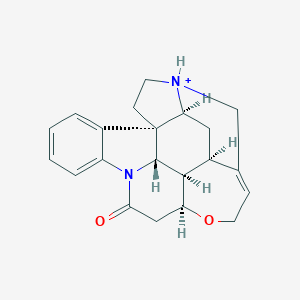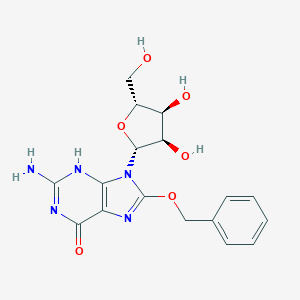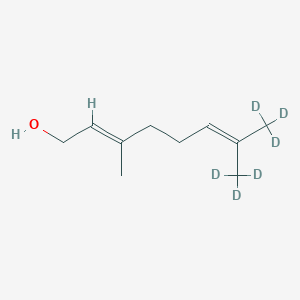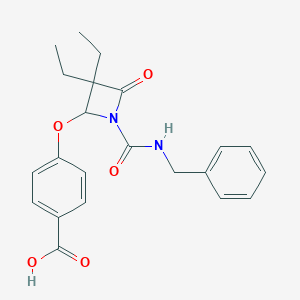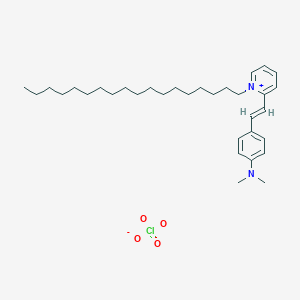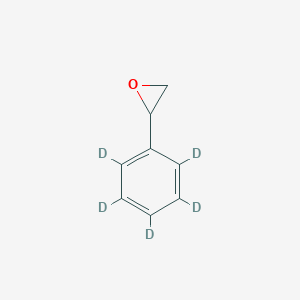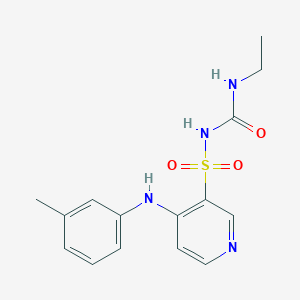
Desisopropyl ethyl torsemide
Übersicht
Beschreibung
Desisopropyl ethyl torsemide, also known as Torsemide, is a loop diuretic used to treat fluid retention (edema) in people with heart failure, liver disease, or kidney disease . It is also used to treat high blood pressure (hypertension) . Torsemide is an impurity of Torasemide .
Synthesis Analysis
During the process development of torsemide, several process-related substances, which have been specified in the pharmacopeia, would be produced . All these related substances, including compounds A-E, were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry . Particularly, a simple synthetic method for compound A has not been found in previous literature .Molecular Structure Analysis
The molecular formula of Desisopropyl ethyl torsemide is C15H18N4O3S . The molecular weight is 334.3951 .Chemical Reactions Analysis
During the process development of torsemide, several process-related substances would be produced . Other related substances could be prepared from compound B in one or two steps .Physical And Chemical Properties Analysis
The spectroscopic signature of Torsemide was analyzed using Fourier Transform infrared and Fourier Transform Raman spectra .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Related Substances of Torasemide
- Summary of Application: This study focuses on the synthesis and characterization of related substances of Torasemide, including compounds A-E . These related substances are important for quality control in the process of Torasemide .
- Methods of Application: The related substances were synthesized via simple procedures and subsequently characterized by 1H nuclear magnetic resonance (NMR), 13C NMR, and mass spectrometry .
- Results: The availability of these related substances could allow for quality control in the process of Torasemide .
2. Torsemide Pharmacometrics in Healthy Adult Populations
- Summary of Application: This study performed pharmacokinetic (PK) and pharmacodynamic (PD) simulations of Torsemide for various population groups and exposure scenarios through human-scale physiologically-based PK-PD (PBPK-PD) modeling of Torsemide .
- Methods of Application: The model was extended to take into account physiological and biochemical factors according to different CYP2C9 phenotypes or patient populations .
- Results: The established model captured various Torsemide clinical results well. Differences in Torsemide PKs and PDs between patient groups or CYP2C9 genetic polymorphisms were modelologically identified .
3. Quality by Design Approach for Simultaneous Detection of Torsemide
- Summary of Application: This study established a simple, highly robust, precise, and accurate method using high performance liquid chromatography coupled to mass spectrometry for the simultaneous separation, identification, and quantitation of Torsemide and its degradant impurities .
- Methods of Application: The method uses high performance liquid chromatography coupled to mass spectrometry .
- Results: The method allows for the simultaneous separation, identification, and quantitation of Torsemide and its degradant impurities .
4. Torsemide in the Treatment of Hypertension
- Summary of Application: This study focuses on the use of Torsemide in the treatment of hypertension . Torsemide is a highly potent, selective, long-acting, and orally bioavailable loop diuretic for the treatment of hypertension .
- Methods of Application: The treatment involves the oral administration of Torsemide .
- Results: Torsemide has been found to be effective in the treatment of hypertension .
5. Torsemide in the Treatment of Edema Caused by Congestive Heart Failure, Kidney or Liver Disease
- Summary of Application: This study focuses on the use of Torsemide in the treatment of edema caused by congestive heart failure, kidney or liver disease .
- Methods of Application: The treatment involves the oral administration of Torsemide .
- Results: Torsemide has been found to be effective in the treatment of edema caused by congestive heart failure, kidney or liver disease .
Safety And Hazards
Zukünftige Richtungen
Torsemide is a widely used diuretic in clinical practice . The TRANSFORM-HF is an open-label, pragmatic, event-driven randomized trial that recruited participants hospitalized with new or worsening heart failure to evaluate whether the type of loop diuretic prescribed for oral maintenance treatment and prevention of congestion impacts on clinical outcomes . The results of this trial and others like it will guide future directions for the use of torsemide .
Eigenschaften
IUPAC Name |
1-ethyl-3-[4-(3-methylanilino)pyridin-3-yl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-3-17-15(20)19-23(21,22)14-10-16-8-7-13(14)18-12-6-4-5-11(2)9-12/h4-10H,3H2,1-2H3,(H,16,18)(H2,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXQRKMODMEHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Desisopropyl ethyl torsemide | |
CAS RN |
58155-35-4 | |
| Record name | Desisopropyl ethyl torsemide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058155354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 58155-35-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESISOPROPYL ETHYL TORSEMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H04AS39A3C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[11-[3-(Dimethylamino)-2-methylpropyl]benzo[b][1]benzazepin-3-yl] acetate](/img/structure/B123614.png)

![{[(7-Carbamimidoylnaphthalen-2-Yl)methyl][4-({1-[(1e)-Ethanimidoyl]piperidin-4-Yl}oxy)phenyl]sulfamoyl}acetic Acid](/img/structure/B123626.png)
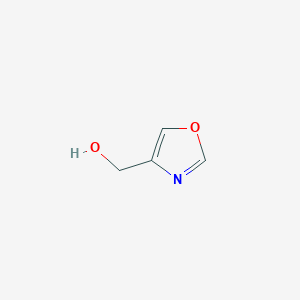
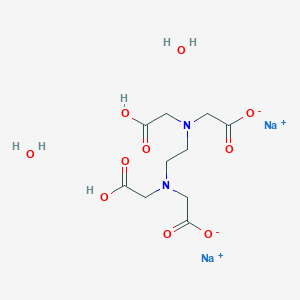
![2-[[5-[4-[3,5-Dihydroxy-6-(hydroxymethyl)-4-sulfooxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B123632.png)

